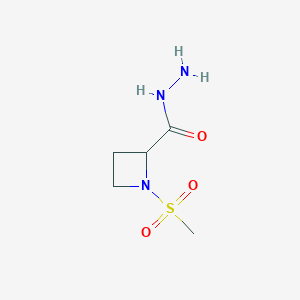

1-Methanesulfonylazetidine-2-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Methanesulfonylazetidine-2-carbohydrazide is a heterocyclic compound with the molecular formula C5H11N3O3S . It has a molecular weight of 193.23 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H11N3O3S/c1-12(10,11)8-3-2-4(8)5(9)7-6/h4H,2-3,6H2,1H3,(H,7,9) . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación

Antibacterial Activities

- Sulfonamide derivatives of Methanesulfonicacid hydrazide, including methanesulfonylhydrazone compounds, have demonstrated significant antibacterial activity against a variety of bacteria. This includes effectiveness against both gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and gram-negative bacteria (e.g., Salmonella enteritidis, Escherichia coli) (Özdemir, Güvenç, Şahin, & Hamurcu, 2009).

Synthesis of Novel Compounds

- Research has focused on synthesizing new compounds with Methanesulfonyl fluoride, like methanesulfonyl enzyme derivatives. These compounds exhibit unique properties, such as increased reaction rates with certain ions (Kitz & Wilson, 1963).

Chemical Synthesis Processes

- The compound has been used in radical processes involving sulfur dioxide, leading to the synthesis of various sulfonylhydrazides under mild conditions. This showcases its utility in facilitating complex chemical reactions (An, Zheng, & Wu, 2014).

Carbonic Anhydrase Inhibition

- Studies have indicated that derivatives of methane sulfonic acid hydrazide, like furan sulfonylhydrazones, exhibit inhibition activities on carbonic anhydrase enzymes. This is significant for understanding enzyme mechanisms and potential therapeutic applications (Gündüzalp et al., 2016).

Anticancer Activities

- Alkyl sulfonic acid hydrazides, related to Methane sulfonic acid hydrazide, have shown anticancer activities, particularly on MCF-7 human breast cancer cell lines. This suggests potential applications in cancer research and treatment (Özdemir et al., 2015).

Vibrational Spectroscopy and Structural Analysis

- Methanesulfonic acid hydrazide (MSH) has been extensively studied for its structural and vibrational properties, contributing to a deeper understanding of molecular interactions and stability (Ienco, Mealli, Paoli, Dodoff, Kantarci, & Karacan, 1999).

Pharmaceutical Synthesis

- The compound has been used in the synthesis of pharmaceutical agents like Na+/H+ exchange inhibitors, showcasing its role in developing significant medical treatments (Weichert, Faber, Jansen, Scholz, & Lang, 1997).

Microbial Metabolism

- Research into the metabolism of Methanesulfonic acid has provided insights into microbial sulfur cycling, with implications for environmental sciences and microbial ecology (Kelly & Murrell, 1999).

Safety and Hazards

Propiedades

IUPAC Name |

1-methylsulfonylazetidine-2-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O3S/c1-12(10,11)8-3-2-4(8)5(9)7-6/h4H,2-3,6H2,1H3,(H,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTHGKCQAQKAWDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC1C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3,5-Dimethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2365462.png)

![2-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2365463.png)

![(E)-({3-[(2,4-dichlorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)(methyl)oxidoazanium](/img/structure/B2365468.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2365471.png)

![2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2365472.png)

![(E)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2365474.png)

![(2-chlorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2365484.png)